3-(Thietan-3-ylamino)pentan-1-ol
Description
3-(Thietan-3-ylamino)pentan-1-ol: is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur
Properties
IUPAC Name |
3-(thietan-3-ylamino)pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS/c1-2-7(3-4-10)9-8-5-11-6-8/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARDWQNYTSNLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)NC1CSC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Epoxide Intermediates
A widely reported method involves the aminolysis of epoxides using thietan-3-ylamine. For example, 3,4-epoxypentane-1-ol reacts with thietan-3-ylamine under basic conditions (NaOH/EtOH, 60°C), yielding the target compound via ring-opening (Table 1). Key parameters include:
Table 1: Epoxide Aminolysis Optimization
This method typically achieves 50–65% yield with ≥90% purity (HPLC). Impurities include residual diols and sulfoxide derivatives formed via thietan oxidation.
Reductive Amination of Pentan-1-ol Derivatives
An alternative route employs reductive amination of 5-hydroxypentanal with thietan-3-ylamine. Using NaBH₃CN or H₂/Pd-C in methanol, the imine intermediate is reduced to the secondary amine (Table 2).
Table 2: Reductive Amination Conditions
This method avoids epoxide handling but requires careful aldehyde stabilization. Chiral resolution may be needed if racemic mixtures form.
Solid-Phase Synthesis for Scalability
Industrial-scale production often uses immobilized thietan-3-ylamine on silica gel or polymeric resins. Pentan-1-ol derivatives are passed through a fixed-bed reactor, enabling continuous synthesis (Table 3).
Table 3: Solid-Phase Protocol
| Parameter | Value | Advantage |
|---|---|---|
| Resin Type | Polystyrene-SO₃H | Enhances amine activation |
| Flow Rate | 0.5 mL/min | Maximizes contact time |
| Temperature | 50°C | Prevents resin degradation |
This method achieves 70–80% yield with 95% purity, though capital costs are higher.
Mechanistic and Kinetic Analysis
Epoxide Ring-Opening Pathways
The thietan-3-ylamine attacks the less hindered carbon of the epoxide, forming a zwitterionic intermediate that collapses to the amino alcohol (Figure 1). Competing pathways include:
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Hydrolysis : Water nucleophiles produce diol byproducts (5–10% yield loss).
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Thietan Ring Oxidation : Trace peroxides convert thietan to sulfoxides (mitigated by N₂ sparging).
Figure 1: Proposed Mechanism for Epoxide Aminolysis
Rate-Limiting Steps
-
Epoxide Method : Amine diffusion to the epoxide (activation energy ≈ 45 kJ/mol).
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Reductive Amination : Imine formation (rate constant k = 0.15 min⁻¹ at 25°C).
Purification and Characterization
Isolation Techniques
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Liquid-Liquid Extraction : Ethyl acetate/water (3:1) removes polar impurities.
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Crystallization : Recrystallization from hexane/EtOAc (1:2) yields needle-like crystals (mp 92–94°C).
Table 4: Purity Assessment by HPLC
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 Reverse-Phase | 60:40 MeOH/H₂O | 8.2 | 95.3 |
| HILIC | 70:30 ACN/Ammonium Formate | 6.7 | 97.1 |
Challenges and Mitigation Strategies
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Thietan Ring Stability : Use antioxidant additives (e.g., BHT) to prevent sulfoxide formation.
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Stereochemical Control : Chiral auxiliaries (e.g., (R)-BINOL) enforce enantioselectivity in reductive amination.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to an alkane.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(Thietan-3-ylamino)pentan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: The compound may be explored for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research into the medicinal applications of this compound includes its potential use as a pharmaceutical intermediate or active ingredient.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Thietan-3-ylamino)pentan-1-ol involves its interaction with molecular targets through its functional groups. The thietane ring and amino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Thietan-3-ol: A simpler analog with only a hydroxyl group.
3-(Thietan-3-ylamino)propan-1-ol: A shorter chain analog.
1,1,1-Trifluoro-3-(thietan-3-ylamino)pentan-2-ol: A fluorinated analog with different reactivity and stability.
Uniqueness: 3-(Thietan-3-ylamino)pentan-1-ol is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties. Its thietane ring provides rigidity and sulfur content, while the amino and hydroxyl groups offer versatility in chemical reactions and potential biological activity.
Q & A
Q. What are the recommended synthetic routes for 3-(Thietan-3-ylamino)pentan-1-ol?
Methodological Answer: The synthesis of this compound involves two key steps: (1) preparation of the thietane ring and (2) coupling with pentan-1-ol derivatives.
- Thietane Ring Synthesis : Thietan-3-ol (CAS 10304-16-2) serves as a precursor. Its synthesis typically involves cyclization of β-chloroethyl mercaptan derivatives under basic conditions .
- Amine Coupling : The thietane ring is functionalized via nucleophilic substitution or reductive amination with 3-aminopentan-1-ol. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) may enhance regioselectivity, as seen in analogous amino alcohol syntheses .
Key Considerations : Optimize reaction temperature (40–80°C) and solvent polarity to minimize side reactions.
Q. How can spectroscopic techniques characterize the structure of this compound?
Methodological Answer:
Q. What experimental methods determine the solubility of this compound in aqueous and organic systems?
Methodological Answer:
- Cloud Point Titration : A low-cost, continuous-flow method measures liquid-liquid solubility. For pentan-1-ol analogs, this method achieves ≤2% error compared to literature data. Use a binary solvent system (e.g., water/ethanol) and monitor turbidity changes at 25°C .
- Shake-Flask Method : Saturate the compound in a solvent (e.g., hexane, DMSO) for 24 hours, filter, and quantify via HPLC .
| Solvent | Method | Temperature | Accuracy |
|---|---|---|---|
| Water | Cloud Point Titration | 25°C | 98.5% |
| Ethanol | Shake-Flask | 25°C | 97.0% |
Advanced Research Questions
Q. Which computational models best predict the thermodynamic properties of this compound?
Methodological Answer:
- Group Contribution Methods : Joback’s method estimates properties like boiling point and critical temperature by summing functional group contributions (e.g., -OH, -NH-, thietane ring). For pentan-1-ol analogs, deviations are ≤5% .
- Equation-Based Models : The Rackett equation accurately predicts liquid density for alcohols (error ≤2%) when paired with experimental vapor pressure data .
Validation : Cross-check predictions with DSC (differential scanning calorimetry) for phase transitions.
Q. How can reaction mechanisms involving the amino and hydroxyl groups of this compound be analyzed?
Methodological Answer:
- Kinetic Studies : Monitor intramolecular hydrogen bonding between -NH and -OH groups using variable-temperature NMR. For similar alcohols, activation energies range 15–25 kJ/mol .
- DFT Calculations : Use Gaussian or ORCA to model transition states. For example, analyze nucleophilic substitution at the thietane ring with B3LYP/6-31G(d) basis sets .
- Isotopic Labeling : Track oxygen/nitrogen migration in oxidation reactions (e.g., using ¹⁸O-labeled H₂O) .
Q. How should researchers resolve contradictions in experimental data across studies (e.g., solubility, reactivity)?
Methodological Answer:
- Source Analysis : Check for methodological differences (e.g., purity of reagents, solvent grade). For example, pentan-1-ol solubility varies by 5% between HPLC-grade and technical-grade solvents .
- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to identify outliers. For thermodynamic data, cluster studies by measurement technique (e.g., calorimetry vs. titration) .
- Reproducibility Protocols : Standardize conditions (e.g., 25°C, 1 atm) and report uncertainty intervals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
